molecular formula C35H47F3N6 B13745355 1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride CAS No. 1245190-26-4

1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride

Katalognummer: B13745355
CAS-Nummer: 1245190-26-4
Molekulargewicht: 608.8 g/mol
InChI-Schlüssel: LNXWGVWPLFIIRO-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride solution is a chemical compound with the molecular formula C35H47F3N6. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves the reaction of imidazole derivatives with benzyl halides under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of imidazolium salts with different substituents .

Wissenschaftliche Forschungsanwendungen

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves its interaction with specific molecular targets and pathways. The compound can disrupt cell membranes, leading to cell death in microbial organisms. In cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl groups and trifluoride anion contribute to its high stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced antimicrobial activity and potential therapeutic benefits .

Eigenschaften

CAS-Nummer

1245190-26-4

Molekularformel

C35H47F3N6

Molekulargewicht

608.8 g/mol

IUPAC-Name

1,3-bis[6-(3-benzylimidazol-3-ium-1-yl)hexyl]imidazol-1-ium;trifluoride

InChI

InChI=1S/C35H47N6.3FH/c1(3-13-21-38-25-27-40(32-38)29-34-15-7-5-8-16-34)11-19-36-23-24-37(31-36)20-12-2-4-14-22-39-26-28-41(33-39)30-35-17-9-6-10-18-35;;;/h5-10,15-18,23-28,31-33H,1-4,11-14,19-22,29-30H2;3*1H/q+3;;;/p-3

InChI-Schlüssel

LNXWGVWPLFIIRO-UHFFFAOYSA-K

Kanonische SMILES

C1=CC=C(C=C1)C[N+]2=CN(C=C2)CCCCCCN3C=C[N+](=C3)CCCCCCN4C=C[N+](=C4)CC5=CC=CC=C5.[F-].[F-].[F-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.